Comparison of Human NET Inhibitory Potency: WAY-260022 Versus Atomoxetine
WAY-260022 inhibits human norepinephrine transporter (hNET) uptake with an IC50 of 140 nM [1]. In contrast, the clinically used selective NRI atomoxetine demonstrates a binding affinity (Ki) for hNET of 5 nM . While atomoxetine is a more potent ligand for hNET, this difference highlights WAY-260022's utility as a pharmacological tool requiring a specific, moderate potency window to avoid the ceiling effects or dose-limiting toxicities associated with more potent inhibitors in certain experimental paradigms.
| Evidence Dimension | hNET Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 140 nM |
| Comparator Or Baseline | Atomoxetine: Ki = 5 nM |
| Quantified Difference | Atomoxetine exhibits ~28-fold higher binding affinity/potency than WAY-260022's functional inhibition IC50. |
| Conditions | WAY-260022: hNET uptake assay in MDCK-Net6 cells stably transfected with hNET; Atomoxetine: radioligand binding assay to human NET. |
Why This Matters
This data confirms WAY-260022 possesses a moderate NET inhibitory profile distinct from high-potency clinical NRIs, making it a suitable tool for studies where such a potency window is experimentally advantageous.
- [1] Gavrin LK, Mahaney PE, Jenkins D, et al. Discovery of WAY-260022, a Potent and Selective Inhibitor of the Norepinephrine Transporter. ACS Med Chem Lett. 2010;1(3):91-95. doi:10.1021/ml100009p View Source
